1-Allylcyclopropanol
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Overview
Description
1-(2-Propen-1-yl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a propenyl group This compound falls under the category of cycloalkanols, which are known for their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propen-1-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of alkenyl 1,2-bis(boronates) with a suitable reagent to form the cyclopropane ring. The Simmons-Smith reaction is often employed for this purpose, where a zinc-copper couple is used to facilitate the cyclopropanation of alkenes .
Industrial Production Methods: Industrial production of 1-(2-Propen-1-yl)cyclopropanol typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propen-1-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl alcohols.
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of halogenated cyclopropanes.
Scientific Research Applications
1-(2-Propen-1-yl)cyclopropanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Propen-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can facilitate reactions with nucleophiles, leading to the formation of various intermediates. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Cyclopropanol: Shares the cyclopropane ring and hydroxyl group but lacks the propenyl substitution.
Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclopropylamine: Features an amine group instead of a hydroxyl group
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
87234-30-8 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-prop-2-enylcyclopropan-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2,7H,1,3-5H2 |
InChI Key |
RHWAZBHLVGJNTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC1)O |
Origin of Product |
United States |
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